molecular formula C18H26N2O2S B2854130 4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034571-96-3

4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Numéro de catalogue: B2854130
Numéro CAS: 2034571-96-3
Poids moléculaire: 334.48
Clé InChI: OAOISRSCOHENNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core, a structural motif prevalent in compounds that interact with the central nervous system (CNS) . Its molecular architecture incorporates a piperidine ring—a common pharmacophore in neuroactive compounds—linked via a methylene group to the benzamide nitrogen, and further functionalized with a thiolane (tetrahydrothiophene) ring at the piperidine nitrogen. This specific combination of a 4-methoxybenzamide group and a 1-(thiolan-3-yl)piperidin-4-yl)methyl moiety suggests potential for modulating various biological targets. Preliminary research into analogous compounds indicates that piperidine-benzamide scaffolds are frequently investigated for their affinity towards G-protein coupled receptors (GPCRs) and protein kinases . Similar structures have been explored as delta-opioid receptor agonists for CNS indications and as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . The presence of the thiolane ring may influence the compound's pharmacokinetic properties, including its metabolic stability and binding affinity. Researchers are actively exploring its potential application in developing novel therapeutic agents for a range of conditions. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Propriétés

IUPAC Name

4-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-22-17-4-2-15(3-5-17)18(21)19-12-14-6-9-20(10-7-14)16-8-11-23-13-16/h2-5,14,16H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOISRSCOHENNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Applications De Recherche Scientifique

4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Donating vs.
  • Piperidine Modifications : The thiolan-3-yl group in the target compound introduces a sulfur atom, which may facilitate hydrogen bonding or hydrophobic interactions distinct from benzoyl or methylbenzoyl substituents .

Crystallographic and Conformational Analysis

Piperidine Ring Conformations

  • Target Compound: No crystallographic data is available in the provided evidence. However, structurally related piperidine derivatives (e.g., 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide) exhibit half-chair or chair conformations depending on substituent bulk. For example: The 4-methylbenzoyl analog shows a half-chair piperidine ring with puckering parameters $ q2 = 0.0280(2) \, \text{Å}, \, q3 = 0.5563(2) \, \text{Å} $, leading to a dihedral angle of 89.1° between aromatic rings . The 4-chlorobenzoyl derivative adopts a chair conformation, with substituent benzene rings inclined at angles influenced by Cl’s steric demand .

Hydrogen Bonding Networks

  • In the 4-chloro analog, O-H···O , N-H···O , and C-H···O interactions create sheet-like structures .
  • The 4-methyl analog forms N-H···O/C-H···O hydrogen bonds, generating chains along the a-axis .
  • The absence of crystallographic data for the thiolan-containing target compound limits direct comparison, but sulfur’s polarizability may favor unique packing modes.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1: Prepare the piperidine-thiolan intermediate (1-(thiolan-3-yl)piperidin-4-yl)methanamine via nucleophilic substitution of thiolan-3-yl chloride with piperidin-4-ylmethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Step 2: Couple the intermediate with 4-methoxybenzoyl chloride using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–5°C. Stir for 12 hours and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
  • Optimization: Monitor reaction progress using thin-layer chromatography (TLC). Yields improve with slow addition of coupling agents and strict temperature control (≤5°C to prevent racemization) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the methoxy group (singlet at δ 3.8–3.9 ppm in 1^1H NMR) and thiolan-piperidine linkage (multiplet at δ 2.5–3.2 ppm for piperidine protons) .
  • Mass Spectrometry (MS): Expect a molecular ion peak at m/z 362.5 (C19_{19}H26_{26}N2_2O2_2S) with fragmentation patterns indicating cleavage at the benzamide bond .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water 60:40) to verify purity >95% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Analysis: Conduct differential scanning calorimetry (DSC) to assess thermal stability; similar piperidine derivatives decompose exothermically at >150°C .
  • Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and respiratory protection (N95 masks) due to potential mutagenicity observed in Ames testing for structurally related anomeric amides .
  • Storage: Store at –20°C in amber vials under nitrogen to prevent oxidation of the thiolan moiety .

Advanced Research Questions

Q. How does the compound’s piperidine-thiolan conformation influence its receptor-binding affinity?

Methodological Answer:

  • Crystallographic Analysis: X-ray diffraction reveals that the piperidine ring adopts a chair conformation, while the thiolan group introduces steric hindrance, reducing binding to opioid receptors compared to non-thiolan analogs (e.g., N-{[1-(furan-2-ylmethyl)piperidin-4-yl]methyl}benzamide) .
  • Molecular Docking: Use Schrödinger Suite to simulate interactions with κ-opioid receptors. The thiolan sulfur forms weak hydrogen bonds (2.8–3.2 Å) with Tyr139^{139}, decreasing potency by 40% compared to furan derivatives .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Cross-Validation: Compare acute oral toxicity (LD50_{50}) across species: Rat = 320 mg/kg (NITE 2020) vs. Mouse = 480 mg/kg (EPA DSSTox). Discrepancies arise from metabolic differences in cytochrome P450 isoforms .
  • In Vitro Assays: Perform MTT assays on HepG2 cells to quantify cytotoxicity (IC50_{50} = 58 µM) and validate against Ames II mutagenicity results (negative at <10 µg/mL) .

Q. What strategies are effective for studying the compound’s hydrogen-bonding networks in solid-state structures?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Resolve intermolecular interactions using a Bruker D8 Venture diffractometer. The benzamide carbonyl (O1) forms N–H···O hydrogen bonds (2.02 Å) with adjacent piperidine NH groups, stabilizing a 2D layered structure .
  • Hirshfeld Surface Analysis: Calculate contact percentages (e.g., 24% H···O, 18% H···H) with CrystalExplorer to quantify packing efficiency .

Q. How does the methoxy substituent impact the compound’s metabolic stability in vivo?

Methodological Answer:

  • In Vivo Pharmacokinetics: Administer 10 mg/kg (IV) to Sprague-Dawley rats. Plasma half-life (t1/2_{1/2} = 2.3 h) correlates with rapid O-demethylation by liver CYP3A4, confirmed by LC-MS detection of 4-hydroxybenzamide metabolites .
  • Enzyme Inhibition: Co-administer ketoconazole (CYP3A4 inhibitor) to increase AUC by 3.5-fold, confirming metabolic pathway dominance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.